Deoxynojirimycin Tetrabenzyl Ether

Übersicht

Beschreibung

Deoxynojirimycin-Tetrabenzylether ist ein synthetisches Derivat von Deoxynojirimycin, einem natürlich vorkommenden Iminosaccharid. Diese Verbindung ist vor allem für ihre Rolle als Zwischenprodukt bei der Synthese von Glucosylceramid-Synthase-Inhibitoren bekannt, die in verschiedenen biochemischen und pharmakologischen Anwendungen von Bedeutung sind .

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von Deoxynojirimycin-Tetrabenzylether beinhaltet typischerweise die Benzylierung von Deoxynojirimycin. Der Prozess beginnt mit dem Schutz der Hydroxylgruppen in Deoxynojirimycin unter Verwendung von Benzylgruppen. Dies wird durch eine Reaktion mit Benzylchlorid in Gegenwart einer Base wie Natriumhydrid oder Kaliumcarbonat erreicht. Die Reaktion wird üblicherweise in einem aprotischen Lösungsmittel wie Dimethylformamid (DMF) oder Tetrahydrofuran (THF) unter Rückflussbedingungen durchgeführt .

Industrielle Produktionsverfahren

Obwohl spezifische industrielle Produktionsverfahren für Deoxynojirimycin-Tetrabenzylether nicht umfassend dokumentiert sind, beinhaltet der allgemeine Ansatz die Skalierung der Laborsyntheseprozesse. Dazu gehören die Optimierung der Reaktionsbedingungen, um eine hohe Ausbeute und Reinheit zu gewährleisten, die Verwendung von Reagenzien in Industriequalität und der Einsatz von Reaktoren im großen Maßstab für den Benzylierungsprozess.

Analyse Chemischer Reaktionen

Arten von Reaktionen

Deoxynojirimycin-Tetrabenzylether durchläuft verschiedene Arten von chemischen Reaktionen, darunter:

Oxidation: Diese Verbindung kann oxidiert werden, um verschiedene oxidierte Derivate zu bilden.

Reduktion: Reduktionsreaktionen können sie zurück in ihre Stammverbindung Deoxynojirimycin umwandeln.

Substitution: Die Benzylgruppen können unter geeigneten Bedingungen durch andere Schutzgruppen oder funktionelle Gruppen substituiert werden.

Häufige Reagenzien und Bedingungen

Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Chromtrioxid.

Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid oder Natriumborhydrid werden typischerweise verwendet.

Hauptprodukte

Die Hauptprodukte, die aus diesen Reaktionen entstehen, hängen von den spezifischen Reagenzien und Bedingungen ab, die verwendet werden. Beispielsweise kann die Oxidation verschiedene oxidierte Formen der Verbindung ergeben, während die Reduktion typischerweise Deoxynojirimycin regeneriert.

Wissenschaftliche Forschungsanwendungen

Deoxynojirimycin-Tetrabenzylether hat verschiedene Anwendungen in der wissenschaftlichen Forschung:

Wirkmechanismus

Deoxynojirimycin-Tetrabenzylether übt seine Wirkungen hauptsächlich durch die Hemmung der Glucosylceramid-Synthase aus. Dieses Enzym ist für die Synthese von Glucosylceramid verantwortlich, einem Schlüsselbestandteil von Glycosphingolipiden. Durch die Hemmung dieses Enzyms stört die Verbindung die Synthese von Glycosphingolipiden, was verschiedene zelluläre Prozesse und Signalwege beeinflusst, die am Stoffwechsel und der Signaltransduktion beteiligt sind .

Wirkmechanismus

Deoxynojirimycin Tetrabenzyl Ether exerts its effects primarily through the inhibition of glucosylceramide synthase. This enzyme is responsible for the synthesis of glucosylceramide, a key component of glycosphingolipids. By inhibiting this enzyme, the compound disrupts the synthesis of glycosphingolipids, affecting various cellular processes and pathways involved in metabolism and signal transduction .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

Deoxynojirimycin: Die Stammverbindung, bekannt für ihre inhibitorischen Wirkungen auf Glycosidasen.

1-Deoxynojirimycin: Ein weiteres Derivat mit ähnlichen inhibitorischen Eigenschaften.

N-Butyl-Deoxynojirimycin: Ein Derivat, das zur Behandlung der Morbus Gaucher eingesetzt wird.

Einzigartigkeit

Deoxynojirimycin-Tetrabenzylether ist aufgrund seiner spezifischen benzylierten Struktur einzigartig, die seine Stabilität erhöht und es zu einem wertvollen Zwischenprodukt bei der Synthese komplexerer Glucosylceramid-Synthase-Inhibitoren macht. Diese strukturelle Modifikation ermöglicht auch präzisere Studien zur Enzyminhibition und Stoffwechselwegen .

Biologische Aktivität

Deoxynojirimycin tetrabenzyl ether (DNJ-TBE) is a modified derivative of deoxynojirimycin (DNJ), a naturally occurring iminosugar that has garnered attention for its diverse biological activities. This article synthesizes current research findings on the biological activity of DNJ-TBE, focusing on its mechanisms of action, therapeutic potential, and comparative efficacy with other derivatives.

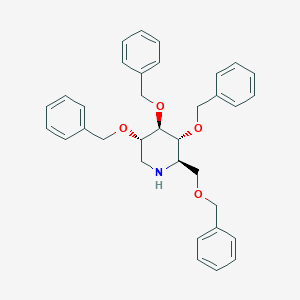

Chemical Structure and Properties

This compound has the chemical formula C34H37NO4 and is characterized by the presence of four benzyl groups attached to the deoxynojirimycin backbone. This structural modification enhances its lipophilicity and potentially alters its pharmacokinetic properties compared to DNJ.

Antihyperglycemic Effects

DNJ-TBE has shown potential in lowering blood glucose levels through mechanisms that enhance insulin sensitivity and alter glucose metabolism pathways. Studies indicate that DNJ influences the PI3K/AKT signaling pathway, which is crucial for insulin action in skeletal muscle .

Anti-Obesity and Metabolic Regulation

Research indicates that DNJ derivatives can affect lipid metabolism and may help in weight management by modulating appetite-regulating hormones and fat storage mechanisms .

Anti-Cancer Potential

Some studies suggest that iminosugars like DNJ may inhibit cancer cell proliferation through various pathways, including apoptosis induction and cell cycle arrest. The specific effects of DNJ-TBE on cancer cells require further investigation.

Case Studies

- Dengue Virus Infection : In a study evaluating the antiviral effects of N-alkylated DNJs, analogs similar to DNJ-TBE showed promising results against DENV infection in vitro and in vivo, with significant reductions in viral load observed at specific dosages .

- Diabetes Management : Clinical trials involving DNJ have demonstrated its effectiveness in managing postprandial blood glucose levels in diabetic patients, suggesting that DNJ-TBE could serve as a therapeutic agent for diabetes management .

Comparative Efficacy

| Compound | IC50 (μM) | EC50 (μM) | Notes |

|---|---|---|---|

| Deoxynojirimycin | 0.5 | 6.5 | Base compound with established efficacy |

| This compound | TBD | TBD | Enhanced lipophilicity; potential for improved bioavailability |

| N-Butyldeoxynojirimycin (Miglustat) | 0.2 | 5.0 | Approved for use; similar mechanism |

Eigenschaften

IUPAC Name |

(2R,3R,4R,5S)-3,4,5-tris(phenylmethoxy)-2-(phenylmethoxymethyl)piperidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C34H37NO4/c1-5-13-27(14-6-1)22-36-26-31-33(38-24-29-17-9-3-10-18-29)34(39-25-30-19-11-4-12-20-30)32(21-35-31)37-23-28-15-7-2-8-16-28/h1-20,31-35H,21-26H2/t31-,32+,33-,34-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HHIIDKLQTCPFQA-KMKAFXEASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(C(C(N1)COCC2=CC=CC=C2)OCC3=CC=CC=C3)OCC4=CC=CC=C4)OCC5=CC=CC=C5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H]([C@H]([C@@H]([C@H](N1)COCC2=CC=CC=C2)OCC3=CC=CC=C3)OCC4=CC=CC=C4)OCC5=CC=CC=C5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C34H37NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10452394 | |

| Record name | Deoxynojirimycin Tetrabenzyl Ether | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10452394 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

523.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

69567-11-9 | |

| Record name | Deoxynojirimycin Tetrabenzyl Ether | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10452394 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.